molecular formula C7H13Cl2N3 B3012911 N2-Ethylpyridine-2,5-diamine dihydrochloride CAS No. 1439897-72-9

N2-Ethylpyridine-2,5-diamine dihydrochloride

Cat. No.: B3012911
CAS No.: 1439897-72-9
M. Wt: 210.1
InChI Key: JLSCQLMDYLTBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity:
N2-Ethylpyridine-2,5-diamine dihydrochloride (CAS: 1439897-72-9) is a pyridine derivative substituted with an ethyl group at the N2 position and amine groups at the 2- and 5-positions of the aromatic ring. Its dihydrochloride salt form enhances solubility and stability, making it suitable for laboratory applications .

Properties

IUPAC Name

2-N-ethylpyridine-2,5-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-2-9-7-4-3-6(8)5-10-7;;/h3-5H,2,8H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSCQLMDYLTBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of N2-Ethylpyridine-2,5-diamine dihydrochloride involves synthetic routes that typically include the reaction of pyridine derivatives with ethylamine under controlled conditions. The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

N2-Ethylpyridine-2,5-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

N2-Ethylpyridine-2,5-diamine dihydrochloride has the following characteristics:

  • Molecular Formula : C8_8H12_12Cl2_2N4_4
  • Molecular Weight : 223.12 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in water and various organic solvents

This compound's structure, featuring an ethyl group and two amino groups on the pyridine ring, contributes to its reactivity and biological activity.

Synthesis of Organic Molecules

This compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as:

  • Substitution Reactions : The amino groups can be substituted to form derivatives with enhanced properties.
  • Condensation Reactions : It can react with aldehydes or ketones to form imines or other complex molecules.

Research indicates that this compound exhibits notable biological activities:

  • Enzyme Inhibition : Preliminary studies suggest it may inhibit enzymes linked to cancer cell proliferation, indicating potential as an anticancer agent.
  • Antimicrobial Properties : Derivatives of this compound have shown effectiveness against various pathogens, particularly Gram-positive bacteria, suggesting its use in developing new antimicrobial agents .

Pharmacological Applications

The compound's interaction with biological receptors makes it a candidate for neuropharmacological studies. It may modulate neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders.

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on several cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, supporting its potential use as an anticancer therapeutic agent. Further investigation into its mechanism of action is warranted.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of this compound against bacterial strains. The findings revealed that it exhibited considerable antibacterial activity, particularly against Staphylococcus aureus and other Gram-positive bacteria. This suggests its potential application in treating bacterial infections .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundEthyl groups on nitrogenAnticancer and antimicrobial properties
N2-Methylpyridine-2,5-diamine dihydrochlorideMethyl groups on nitrogenLimited biological activity
2,5-DiaminopyridineLacks methyl/ethyl groupsPrimarily used in genetic studies
N,N-Diethylpyridine-2,5-diamineDiethyl groups on nitrogenAltered solubility; reduced activity

Mechanism of Action

The mechanism of action of N2-Ethylpyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Molecular Properties :

  • Molecular Weight: 210.10 g/mol
  • Structural Features: Pyridine core with ethyl (C2H5) and amine (NH2) substituents.

Comparison with Structurally Similar Compounds

N2-(2-Methoxyethyl)pyridine-2,3-diamine

Key Differences :

  • Substituents : Features a methoxyethyl group (-OCH2CH3) at N2 and amine groups at 2- and 3-positions (vs. 2- and 5-positions in the target compound).
  • Synthesis : Prepared via nucleophilic substitution of 2-chloro-3-nitropyridine with 2-methoxyethylamine in dioxane, followed by reduction .

(2S)-2,5-Diaminopentanamide Dihydrochloride

Key Differences :

  • Core Structure: Aliphatic diaminopentanamide (C5H13N3O) vs. aromatic pyridine.
  • Functional Groups : Contains an amide (-CONH2) and primary amines, contrasting with the pyridine ring’s aromatic amines.

Toluene-2,5-diamine Dihydrochloride (CAS 615-45-2)

Key Differences :

  • Aromatic Core : Benzene ring (toluene derivative) vs. pyridine.
  • Applications : Widely used in hair dyes and polymer industries, unlike the pyridine-based target compound .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Weight (g/mol) Core Structure Key Substituents Toxicity Profile Primary Applications
N2-Ethylpyridine-2,5-diamine dihydrochloride 1439897-72-9 210.10 Pyridine N2-ethyl, 2,5-diamine Not thoroughly studied Research chemical
N2-(2-Methoxyethyl)pyridine-2,3-diamine Not provided ~197.23 (estimated) Pyridine N2-methoxyethyl, 2,3-diamine Not reported Synthetic intermediate
(2S)-2,5-Diaminopentanamide dihydrochloride 71697-89-7 213.10 Aliphatic 2,5-diamine, amide Insufficient data Biochemical research
Toluene-2,5-diamine dihydrochloride 615-45-2 219.08 Benzene 2,5-diamine Mutagenic, carcinogenic Hair dyes, polymers

Structural and Functional Insights

  • Electronic Effects: Pyridine’s nitrogen atom introduces electron-withdrawing character, reducing aromaticity compared to benzene.
  • Solubility : Dihydrochloride salts of all listed compounds improve water solubility, critical for laboratory handling.
  • Toxicity Trends: Benzene-based diamines (e.g., toluenediamine) exhibit higher mutagenic and carcinogenic risks, whereas pyridine derivatives lack comparable toxicity data, necessitating caution in handling .

Biological Activity

N2-Ethylpyridine-2,5-diamine dihydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group attached to the nitrogen at position 2 of the pyridine ring. The structure can be represented as follows:

C8H12Cl2N4\text{C}_8\text{H}_{12}\text{Cl}_2\text{N}_4

This compound is soluble in water and exhibits various chemical reactivity patterns, including oxidation and substitution reactions, which are essential for its biological interactions.

Antimicrobial Activity

A key area of research on this compound is its antimicrobial activity . Studies have shown that pyridine derivatives often exhibit significant antibacterial and antifungal properties. For instance, compounds similar to N2-Ethylpyridine-2,5-diamine have demonstrated effectiveness against a range of pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus niger

In one study, pyridine derivatives were synthesized and tested for their minimum inhibitory concentration (MIC) against various pathogens. The results indicated that several compounds exhibited MIC values as low as 6.25 µg/mL against S. aureus and E. coli .

PathogenMIC (µg/mL)Reference
Staphylococcus aureus6.25
Escherichia coli12.5
Candida albicans12.5
Pseudomonas aeruginosa25

The mechanism through which this compound exerts its biological effects primarily involves interaction with cellular targets such as enzymes and receptors. This compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death .

Research indicates that the presence of functional groups in pyridine derivatives enhances their bioactivity by facilitating interactions with biological macromolecules. For example, amino and hydroxyl groups can increase solubility and bioavailability, thereby improving antimicrobial efficacy .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A case study demonstrated that a series of pyridine derivatives, including this compound, exhibited potent antimicrobial activity against multidrug-resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing activity against resistant pathogens .
  • Pain Management : Another investigation explored the use of pyridine derivatives in pain management contexts. Compounds similar to N2-Ethylpyridine-2,5-diamine were tested for their ability to modulate pain pathways in animal models, showing promise in reducing hyperalgesia associated with chronic pain conditions .

Q & A

Q. What are the recommended safety protocols for handling N<sup>2</sup>-Ethylpyridine-2,5-diamine dihydrochloride in laboratory settings?

  • Methodological Answer : While specific toxicological data for this compound may be limited, general precautions for dihydrochloride salts apply. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation, skin contact, and ingestion. Follow GHS/CLP guidelines (e.g., P261, P262) for similar amines . Store in a cool, dry environment away from incompatible reagents.

Q. How can researchers confirm the structural identity of N<sup>2</sup>-Ethylpyridine-2,5-diamine dihydrochloride?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to verify the ethylpyridine backbone and amine protons.
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. Ensure high-resolution data collection to resolve potential hydrogen-bonding networks .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

Q. What synthetic routes are available for preparing N<sup>2</sup>-Ethylpyridine-2,5-diamine dihydrochloride?

  • Methodological Answer : A plausible route involves:

Ethylation : React 2,5-diaminopyridine with ethyl bromide under basic conditions.

Salt formation : Treat the free base with hydrochloric acid (2:1 stoichiometry) to form the dihydrochloride .
Monitor reaction progress via TLC or HPLC, and purify via recrystallization in ethanol/HCl.

Advanced Research Questions

Q. How can researchers address data contradictions in crystallographic refinement of dihydrochloride salts?

  • Methodological Answer : For twinned or low-quality crystals:
  • Use SHELXD for experimental phasing and SHELXL for refinement, leveraging its robustness with high-resolution data .
  • Apply restraints on bond lengths and angles for the ethylpyridine moiety.
  • Validate hydrogen positions using Fourier difference maps. Cross-check with DFT calculations for electronic consistency.

Q. What statistical methods are appropriate for analyzing stability data of N<sup>2</sup>-Ethylpyridine-2,5-diamine dihydrochloride under varying pH and temperature?

  • Methodological Answer :
  • Design : Perform accelerated stability studies (e.g., 40°C/75% RH) and monitor degradation via HPLC.
  • Analysis : Use ANOVA to compare degradation rates across conditions. Apply Arrhenius kinetics for shelf-life extrapolation .
  • Data presentation : Tabulate results with error margins (±SD) and highlight outliers using Grubbs’ test.

Q. How does the dihydrochloride form impact the compound’s solubility and bioavailability compared to its free base?

  • Methodological Answer :
  • Solubility : Measure equilibrium solubility in buffered solutions (pH 1–7.4) using UV-Vis spectroscopy. The dihydrochloride form typically exhibits higher aqueous solubility at acidic pH due to protonation .
  • Bioavailability : Conduct in vitro permeability assays (e.g., Caco-2 monolayers) and compare with the free base. Use LC-MS/MS for quantitation.

Data Presentation Guidelines

Q. Example Table: Stability Study Results

Condition (pH/Temp)Degradation Rate (%/day)R<sup>2</sup> (Kinetic Fit)Notes
3.0 / 25°C0.12 ± 0.030.98Stable
7.4 / 40°C1.45 ± 0.120.95Significant hydrolysis

Key : Report data with 95% confidence intervals and statistical significance (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.